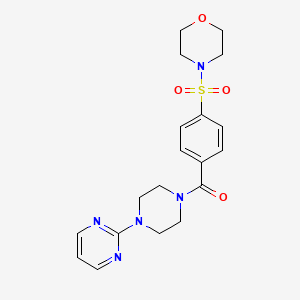

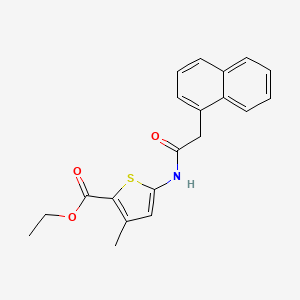

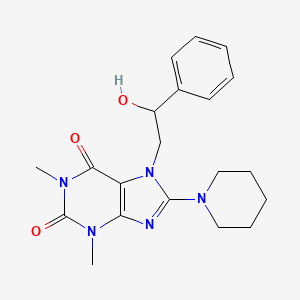

![molecular formula C19H17FN2O4S B2548295 N-(5-chloro-2-methoxyphenyl)-2-({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetamide CAS No. 1251616-76-8](/img/structure/B2548295.png)

N-(5-chloro-2-methoxyphenyl)-2-({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(5-chloro-2-methoxyphenyl)-2-({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetamide is a chemically synthesized molecule that appears to be designed for potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, similar compounds with anticancer properties have been synthesized and characterized. For instance, a related compound with a substituted acetamide group and a pyridinyl oxadiazole moiety has been synthesized and shown to exhibit cytotoxicity against various human leukemic cell lines .

Synthesis Analysis

The synthesis of related compounds involves linear synthetic routes that introduce various aryl substituents to the acetamide moiety. In the case of the compound mentioned in the first paper, different 2-chloro N-aryl substituted acetamide derivatives were synthesized . While the exact synthesis of N-(5-chloro-2-methoxyphenyl)-2-({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetamide is not detailed, it can be inferred that a similar approach may be used, involving the reaction of appropriate aniline derivatives with reagents such as POCl3 in an acetate environment, as seen in the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide .

Molecular Structure Analysis

The molecular structure of compounds similar to N-(5-chloro-2-methoxyphenyl)-2-({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetamide can be determined using various spectroscopic techniques such as LCMS, IR, 1H NMR, 13C NMR, and X-ray diffraction analysis . These techniques provide detailed information about the molecular framework, functional groups, and the three-dimensional arrangement of atoms within the crystal lattice.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds synthesized in these studies include their cytotoxic effects on cancer cell lines, as determined by MTT assay. The compound with the methoxy-phenyl-pyridinyl oxadiazole structure showed significant cytotoxicity with IC50 values in the low micromolar range against PANC-1 and HepG2 cell lines . The crystal structure analysis of a dichloro-trifloromethylphenyl acetamide derivative provides insights into the solid-state properties such as crystal system, space group, and cell dimensions .

Scientific Research Applications

Modification and Anticancer Activity

One study highlights the modification of a structurally similar compound, focusing on the replacement of the acetamide group with alkylurea to investigate anticancer effects. This modification aimed to retain antiproliferative activity against cancer cell lines while reducing acute oral toxicity. The findings suggest that these compounds could serve as potent PI3K inhibitors and effective anticancer agents with reduced toxicity (Xiao-meng Wang et al., 2015).

PI3K/mTOR Dual Inhibition

Another study explored the structural modification of a compound to improve metabolic stability while maintaining potent inhibitory activity against PI3Kα and mTOR, both of which are critical targets in cancer therapy. The research indicated that certain heterocyclic analogues could potentially offer similar efficacy to the original compound with enhanced metabolic profiles, suggesting their utility in cancer treatment (Markian M Stec et al., 2011).

Antimicrobial Evaluation

A study on novel sulfonamide derivatives, including compounds structurally akin to the one of interest, demonstrated significant antimicrobial activity against various pathogens. This suggests the potential application of such compounds in developing new antimicrobial agents with broad-spectrum efficacy (M. Ghorab et al., 2015).

Pharmacokinetics and Disposition

Research on the thiouracil derivative PF-06282999, which shares a similar chemical backbone with the compound of interest, provided insights into its pharmacokinetics and disposition across different species. The study highlighted the compound's moderate plasma protein binding and suggested renal excretion as the primary clearance mechanism in humans, offering valuable information for the development of related compounds with favorable pharmacokinetic profiles (Jennifer Q. Dong et al., 2016).

properties

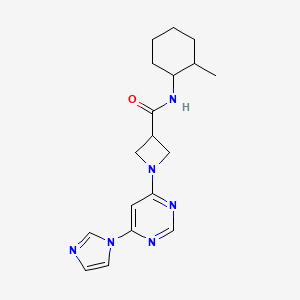

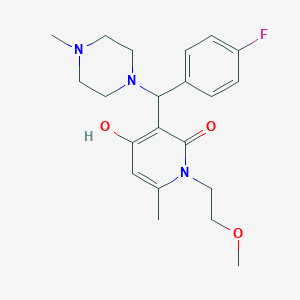

IUPAC Name |

[4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O4S/c20-14-5-7-15(8-6-14)22-13-18(19(23)21-9-11-26-12-10-21)27(24,25)17-4-2-1-3-16(17)22/h1-8,13H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPNJXJUAYPINJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(4-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

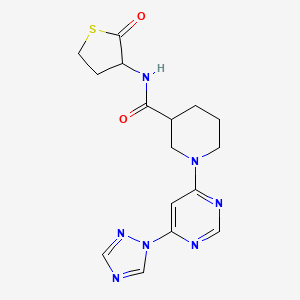

![methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B2548215.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurine-2,6-dione](/img/structure/B2548221.png)